ML239
Overview
Description
ML239 is a potent and selective inhibitor of breast cancer stem cells. It has shown significant efficacy in targeting cancer stem cells, particularly in breast cancer, with an inhibitory concentration (IC50) of 1.16 micromolar . This compound has been identified as a promising candidate for cancer treatment due to its high selectivity and potency.
Mechanism of Action
Target of Action
The primary target of ML239 is Fatty Acid Desaturase 2 (FADS2) . FADS2 is an enzyme that plays a crucial role in the biosynthesis of polyunsaturated fatty acids, which are essential components of cell membranes and play significant roles in cell signaling .
Mode of Action
This compound acts by activating FADS2 . The activation of FADS2 leads to changes in the lipid composition of cells, which can influence various cellular processes .
Biochemical Pathways
This compound affects several biochemical pathways, including the NF-κB, MAPK, and inflammatory cytokine pathways . The NF-κB pathway plays a critical role in immune response, cell growth, and survival, while the MAPK pathway is involved in cell differentiation, proliferation, and apoptosis .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
This compound has been shown to be selectively toxic to breast cancer stem-like cells . It demonstrates a potent toxicity, inhibiting these cells with an IC50 of approximately 1.16 µM . It also alters the expression of several genes, including ATP6V0C, PKM2, PPDPF, RPL23, and SERINC2 .
Biochemical Analysis
Biochemical Properties
ML239 interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It has been shown to differentially regulate five genes (ATP6V0C, PKM2, PPDPF, RPL23, and SERINC2) in HMLE_sh_GFP after treatment . These interactions play a crucial role in its function as an inhibitor of breast cancer stem cells .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It is selectively toxic toward certain cell lines, including HMLE_sh_ECad, HMLE_Twist, and the breast cancer line, MDA-MB-231 . It influences cell function by altering gene expression in the NF-κB pathway in the HMLE_sh_ECad line .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is believed that this compound most likely acts through activation of fatty acid desaturase 2 (FADS2) .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions: ML239 can be synthesized through a multi-step process involving the reaction of 2,4,6-trichlorophenol with acetic anhydride to form 2,4,6-trichlorophenyl acetate. This intermediate is then reacted with hydrazine hydrate to yield 2,4,6-trichlorophenyl hydrazide. The final step involves the condensation of this hydrazide with 2-formylpyrrole to produce this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as reflux, distillation, and crystallization. The process is scalable and can be adapted for large-scale production in pharmaceutical manufacturing facilities .
Chemical Reactions Analysis
Types of Reactions: ML239 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of chlorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with fewer chlorine atoms.
Substitution: Formation of substituted derivatives with different functional groups replacing chlorine atoms.
Scientific Research Applications
ML239 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study chemical reactions and mechanisms.
Biology: Employed in cellular studies to investigate its effects on cancer stem cells and other cell lines.
Medicine: Potential therapeutic agent for targeting breast cancer stem cells and other cancer types.
Industry: Utilized in the development of new cancer treatments and as a reference compound in drug discovery
Comparison with Similar Compounds
ML210: Another inhibitor of cancer stem cells with a different mechanism of action.
ML323: A compound with similar selectivity but targeting different molecular pathways.
ML162: A related compound with comparable efficacy in inhibiting cancer cell lines
Uniqueness of ML239: this compound stands out due to its high selectivity for breast cancer stem cells and its unique mechanism of action involving FADS2 activation. This specificity makes it a valuable tool in cancer research and a potential candidate for targeted cancer therapy .
Properties
CAS No. |
1378872-36-6 |
---|---|
Molecular Formula |
C13H10Cl3N3O2 |
Molecular Weight |
346.6 g/mol |
IUPAC Name |
N-(1H-pyrrol-2-ylmethylideneamino)-2-(2,4,6-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C13H10Cl3N3O2/c14-8-4-10(15)13(11(16)5-8)21-7-12(20)19-18-6-9-2-1-3-17-9/h1-6,17H,7H2,(H,19,20) |
InChI Key |
NVEDPFICKAIHKD-UHFFFAOYSA-N |
SMILES |
C1=CNC(=C1)C=NNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |
Isomeric SMILES |
C1=CNC(=C1)/C=N\NC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |
Canonical SMILES |
C1=CNC(=C1)C=NNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |
Appearance |
Assay:≥98%A crystalline solid |
Synonyms |
(2E)-2-(1H-Pyrrol-2-ylmethylene)hydrazide 2-(2,4,6-trichlorophenoxy)-acetic Acid; CID-49843203 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological target of ML239?
A1: this compound has shown potent and selective inhibitory activity against breast cancer stem cell-like cells (CSCs) []. While the exact target remains under investigation, gene expression studies indicate this compound alters gene expression within the NF-κB pathway in CSCs [].
Q2: How does this compound impact the NF-κB pathway in breast cancer stem cells?
A2: Research suggests that this compound treatment leads to altered gene expression patterns within the NF-κB pathway specifically in breast CSC-like cells, but not in isogenic control cell lines []. This suggests a targeted effect on this pathway, which is often dysregulated in cancer. Further research is needed to elucidate the precise mechanism of action.
Q3: What is the molecular formula and weight of this compound?
A3: Unfortunately, the provided research excerpts do not disclose the exact molecular formula and weight of this compound.
Q4: Is there any spectroscopic data available for characterizing this compound?
A4: The provided research snippets do not offer specific spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for this compound.
Q5: What is the dissolution rate of this compound?
A5: The provided research does not delve into the specific dissolution rate of this compound. Understanding its dissolution profile is crucial for potential pharmaceutical applications, as it influences the rate and extent of drug absorption.
Q6: Has this compound been incorporated into any specific formulations, and if so, what are their applications?
A6: The provided research excerpts do not mention specific formulations developed for this compound or their potential applications. Formulating a compound is crucial for optimizing its delivery, stability, and ultimately its therapeutic efficacy.
Q7: How do structural modifications of the this compound scaffold influence its biological activity?
A7: Research on this compound analogs, particularly those with variations in the acyl hydrazone scaffold, revealed a range of potencies against breast CSCs, from 790 nM to inactive []. This suggests that even minor structural alterations can significantly impact its activity and highlights the importance of SAR studies in optimizing drug candidates.
Q8: Does this compound exhibit any catalytic properties?
A8: The available research does not present any evidence of this compound possessing catalytic activity. The focus has primarily been on its potential as an inhibitor of cancer cell growth.
Q9: Have there been any computational studies conducted on this compound, such as molecular docking or QSAR modeling?
A9: The provided research excerpts do not mention any computational studies performed on this compound. Employing computational methods could offer insights into its interactions with potential targets, predict the effects of structural modifications, and guide further optimization efforts.
Q10: What is known about the toxicity profile of this compound?
A10: While this compound demonstrated selectivity for breast CSCs over certain control cell lines, comprehensive toxicological data are not provided in the research excerpts []. Rigorous toxicity studies are essential for assessing the safety profile of any potential therapeutic compound.
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